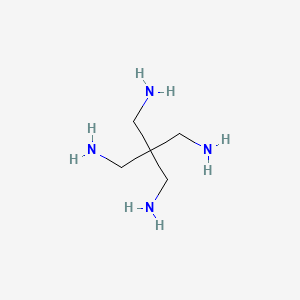
2,2-Bis(aminomethyl)propane-1,3-diamine
Übersicht
Beschreibung
2,2-Bis(aminomethyl)propane-1,3-diamine, also known as Tetramine , is an amine compound with the molecular formula C5H16N4 . It has an average mass of 132.207 Da and a monoisotopic mass of 132.137497 Da .
Molecular Structure Analysis
The molecular structure of 2,2-Bis(aminomethyl)propane-1,3-diamine consists of a propane chain with two aminomethyl groups attached to the second carbon and amine groups attached to the first and third carbons .Physical And Chemical Properties Analysis
2,2-Bis(aminomethyl)propane-1,3-diamine has a molecular weight of 132.20 . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Pentaerythrityltetramine Precursors
The compound has been utilized in the synthesis of two pentaerythrityltetramine precursors, demonstrating its role in solid-phase combinatorial chemistry. These precursors are crucial for attaching to a solid-supported backbone amide linker for further chemical processes (Virta, Leppänen, & Lönnberg, 2004).
Preparation of Hexahydropyrimidines
It's involved in the preparation of various hexahydropyrimidines, showcasing its utility in creating compounds that might possess antifungal, antibiotic, and antiviral activity (Billman & Dorman, 1962).
Material Science and Polymer Chemistry
Development of Polyimides
The compound is integral in synthesizing polyimides with properties like solubility in various solvents, showcasing its significance in material science and polymer chemistry (Tjugito & Feld, 1989).
Production of Organosoluble and Light-Colored Fluorinated Polyimides
This application demonstrates the creation of novel fluorinated polyimides that have remarkable properties like high strength, good solubility, and thermal stability (Yang, Chen, & Chen, 2005).
Coordination Chemistry and Metal Complexes
- Binuclear Copper(II) Mixed-Ligand Complexes: This compound is used in the synthesis of binuclear copper(II) mixed-ligand complexes, indicating its role in coordination chemistry and potentially in biological studies (Abou-hussein, Mahmoud, & Linert, 2011).
Biological and Antimicrobial Activities
- Antimicrobial Activity Studies: Certain derivatives of the compound have been synthesized and shown potential antimicrobial activities, highlighting its possible applications in medical and biological research (Shinde, Deshmukh, & Zangade, 2020).
Safety and Hazards
While specific safety and hazard information for 2,2-Bis(aminomethyl)propane-1,3-diamine was not found, general safety measures for handling amines include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
2,2-bis(aminomethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16N4/c6-1-5(2-7,3-8)4-9/h1-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJIVFKAROPUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(CN)CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(aminomethyl)propane-1,3-diamine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)
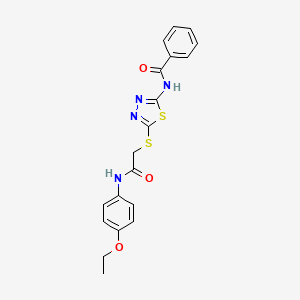
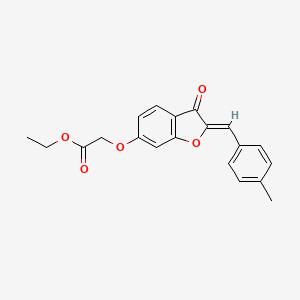
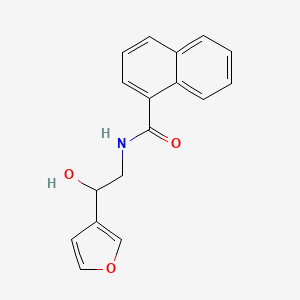
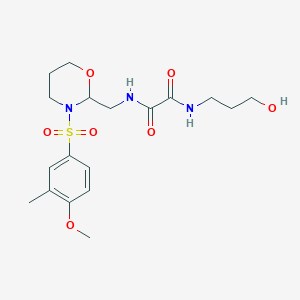
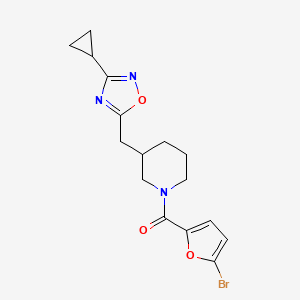
![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)
![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)

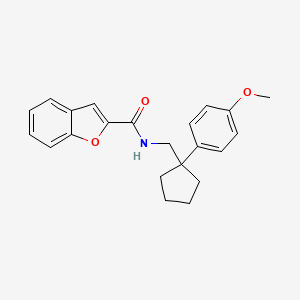

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)